Cas no 435283-23-1 (1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)

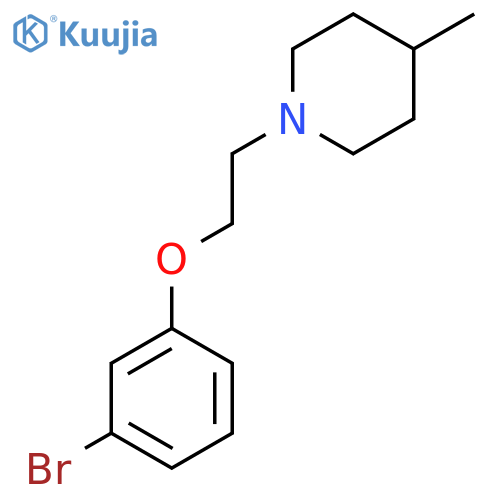

435283-23-1 structure

商品名:1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine

CAS番号:435283-23-1

MF:C14H20BrNO

メガワット:298.218703269959

MDL:MFCD03710118

CID:4714230

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 1-(2-(3-bromophenoxy)ethyl)-4-methylpiperidine

- 1-[2-(3-bromophenoxy)ethyl]-4-methylpiperidine

- Cambridge id 7015666

- AM88053

- 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine

-

- MDL: MFCD03710118

- インチ: 1S/C14H20BrNO/c1-12-5-7-16(8-6-12)9-10-17-14-4-2-3-13(15)11-14/h2-4,11-12H,5-10H2,1H3

- InChIKey: INVFMJKFELVUKU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)OCCN1CCC(C)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 216

- トポロジー分子極性表面積: 12.5

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D597116-1g |

1-(2-(3-BROMOPHENOXY)ETHYL)-4-METHYLPIPERIDINE |

435283-23-1 | 95% | 1g |

$350 | 2024-08-03 | |

| eNovation Chemicals LLC | D597116-1g |

1-(2-(3-BROMOPHENOXY)ETHYL)-4-METHYLPIPERIDINE |

435283-23-1 | 95% | 1g |

$350 | 2025-02-21 | |

| eNovation Chemicals LLC | D597116-1g |

1-(2-(3-BROMOPHENOXY)ETHYL)-4-METHYLPIPERIDINE |

435283-23-1 | 95% | 1g |

$350 | 2025-02-27 | |

| A2B Chem LLC | AG33745-2.5g |

1-(2-(3-broMophenoxy)ethyl)-4-Methylpiperidine |

435283-23-1 | 95% | 2.5g |

$1151.00 | 2024-04-20 |

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

435283-23-1 (1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine) 関連製品

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量